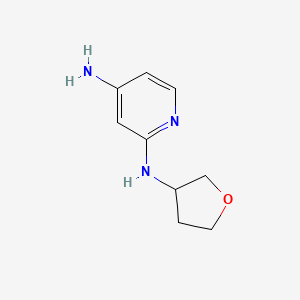
2-N-(oxolan-3-yl)pyridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-(oxolan-3-yl)pyridine-2,4-diamine is a heterocyclic compound that features a pyridine ring substituted with an oxolan-3-yl group and two amino groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(oxolan-3-yl)pyridine-2,4-diamine typically involves the reaction of pyridine-2,4-diamine with oxirane derivatives under controlled conditions. One common method includes the use of oxirane in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the ring-opening reaction, leading to the formation of the oxolan-3-yl group attached to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-N-(oxolan-3-yl)pyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents such as alkyl halides or acyl chlorides can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
2-N-(oxolan-3-yl)pyridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-N-(oxolan-3-yl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the oxolan-3-yl group and the amino groups enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,4-diamine: Lacks the oxolan-3-yl group, resulting in different chemical and biological properties.
2-N-(oxolan-3-yl)pyridine-3,5-diamine: Similar structure but with amino groups at different positions, leading to variations in reactivity and applications.
Uniqueness
2-N-(oxolan-3-yl)pyridine-2,4-diamine is unique due to the presence of the oxolan-3-yl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other pyridine derivatives and enhances its potential for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-N-(oxolan-3-yl)pyridine-2,4-diamine |
InChI |
InChI=1S/C9H13N3O/c10-7-1-3-11-9(5-7)12-8-2-4-13-6-8/h1,3,5,8H,2,4,6H2,(H3,10,11,12) |
Clave InChI |
OSXGQWYNYDJFQP-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1NC2=NC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















